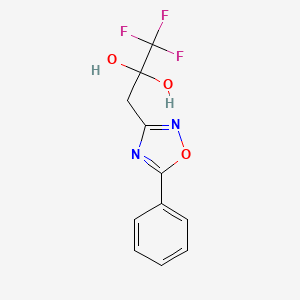
1,1,1-Trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHFNO
Molecular Weight: 294.22 g/mol
This compound combines a trifluoromethyl group, a phenyl ring, and an oxadiazole moiety. The trifluoromethyl group (CF3) imparts unique properties, making it interesting for various applications.
Métodos De Preparación
Synthetic Routes
The synthesis of 1,1,1-trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol involves several steps. One common synthetic route includes the following:
-
Formation of the Oxadiazole Ring
- Start with 5-phenyl-1,2,4-oxadiazole as the precursor.
- React it with a trifluoromethylating agent (e.g., trifluoromethyl iodide) to introduce the CF3 group.
- Cyclize the resulting intermediate to form the oxadiazole ring.
-
Hydroxylation
- Introduce the hydroxyl group (OH) at the appropriate position using a suitable reagent (e.g., sodium hydroxide).
Industrial Production
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Análisis De Reacciones Químicas
1,1,1-Trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol can undergo various reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group (e.g., ketone or aldehyde).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Reduction: Reduction of the carbonyl group to an alcohol or other functional groups.
Common reagents include oxidizing agents (e.g., potassium permanganate), nucleophiles (e.g., Grignard reagents), and reducing agents (e.g., lithium aluminum hydride).
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol finds applications in:
Medicinal Chemistry: It may exhibit biological activity due to its unique structure.
Materials Science: Its trifluoromethyl group can enhance material properties.
Organic Synthesis: As a versatile building block.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. It could interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate these details.
Comparación Con Compuestos Similares
While there are no direct analogs, we can compare it to related compounds:
- Other trifluoromethylated derivatives: Explore compounds with similar CF3 substitution patterns.
1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-: A structurally similar compound with a different functional group arrangement.
Propiedades
Número CAS |
110235-02-4 |
|---|---|
Fórmula molecular |
C11H9F3N2O3 |
Peso molecular |
274.20 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-(5-phenyl-1,2,4-oxadiazol-3-yl)propane-2,2-diol |
InChI |
InChI=1S/C11H9F3N2O3/c12-11(13,14)10(17,18)6-8-15-9(19-16-8)7-4-2-1-3-5-7/h1-5,17-18H,6H2 |
Clave InChI |
ULADETLIKXBQFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NO2)CC(C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-](/img/structure/B14338112.png)
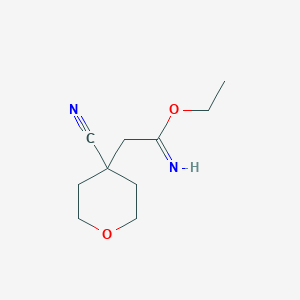
![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)

![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)
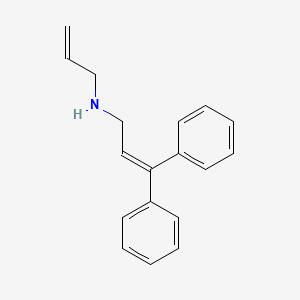
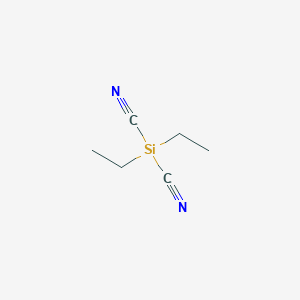
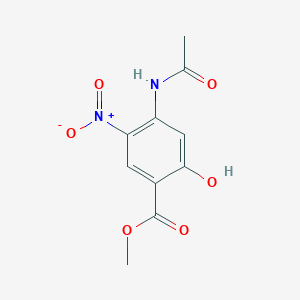
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
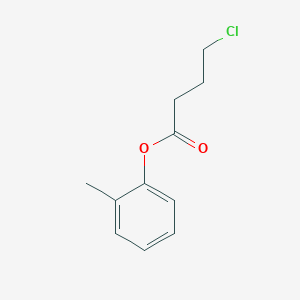
![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
![3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine](/img/structure/B14338203.png)
